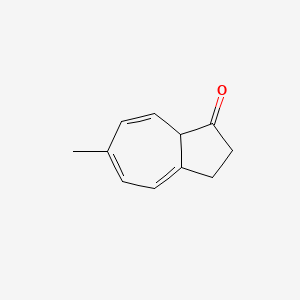

6-Methyl-3,8a-dihydroazulen-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90266-05-0 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

6-methyl-3,8a-dihydro-2H-azulen-1-one |

InChI |

InChI=1S/C11H12O/c1-8-2-4-9-5-7-11(12)10(9)6-3-8/h2-4,6,10H,5,7H2,1H3 |

InChI Key |

PACJZGVXZSLIDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C2CCC(=O)C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 3,8a Dihydroazulen 1 2h One and Analogues

Retrosynthetic Analysis of the Dihydroazulenone Skeleton

A logical retrosynthetic analysis of the 6-Methyl-3,8a-dihydroazulen-1(2H)-one skeleton reveals several key disconnections that form the basis of the synthetic strategies discussed in the subsequent sections. The core structure is a bicyclo[5.3.0]decane system, a fused seven- and five-membered ring.

A primary disconnection can be made across the C8-C8a bond, suggesting an intramolecular cyclization as a key final step. This leads to a precursor that could be assembled through various carbon-carbon bond-forming reactions. One common approach involves an intramolecular aldol (B89426) condensation or a related cyclization of a 1,6-dicarbonyl compound. youtube.comlibretexts.org This disconnection strategy highlights the importance of methods to construct functionalized cyclodecane (B1584694) or related acyclic precursors.

Further disconnection of the seven-membered ring can be envisioned through a cycloaddition approach. A [6+4] cycloaddition between a tropone (B1200060) derivative and a substituted cyclopentadiene (B3395910) offers a powerful and convergent route to the bicyclic core. nih.govwikipedia.org Alternatively, the seven-membered ring can be constructed onto a pre-existing five-membered ring. This can be achieved through the condensation of a cyclopentadienyl (B1206354) anion with a functionalized five-carbon chain, such as a glutaconic aldehyde derivative. mdpi.comnih.gov

Another strategic disconnection involves the formation of the five-membered ring onto a pre-existing seven-membered ring. This can be approached through nucleophilic addition to a tropylium (B1234903) salt followed by subsequent cyclization. These fundamental disconnections are summarized in the following table:

| Disconnection Strategy | Key Precursors | Relevant Synthetic Methods |

| Intramolecular Cyclization | Functionalized 1,6-dicarbonyl compounds | Intramolecular Aldol Condensation, Robinson Annulation |

| [6+4] Cycloaddition | Tropone derivatives and cyclopentadiene derivatives | Diels-Alder type reactions |

| Seven-membered ring formation | Cyclopentadienyl anions and glutaconic aldehyde derivatives | Ziegler-Hafner Azulene (B44059) Synthesis |

| Five-membered ring formation | Tropylium salts and suitable nucleophiles | Nucleophilic addition and subsequent cyclization |

Classical Synthetic Approaches to Dihydroazulenes and Azulenones

Building upon the retrosynthetic analysis, several classical synthetic methodologies have been developed and refined for the construction of dihydroazulenes and azulenones.

Condensation Reactions with Cyclopentadienyl Anions and Glutaconic Aldehyde Derivatives

One of the foundational methods for the synthesis of the azulene skeleton is the Ziegler-Hafner azulene synthesis. nih.govgoogle.com This reaction involves the condensation of a cyclopentadienyl anion with a pyridinium (B92312) or pyrylium (B1242799) salt, which serves as a precursor to a glutaconic aldehyde derivative. mdpi.com The reaction proceeds through the formation of a fulvene (B1219640) intermediate, which then undergoes an electrocyclic ring closure to form the azulene core.

The general mechanism involves the nucleophilic attack of the cyclopentadienyl anion on the pyridinium or pyrylium ring, leading to ring opening and the formation of a vinylogous aminopentafulvene. mdpi.com Subsequent heating promotes the elimination of an amine and cyclization to yield the azulene. This method is particularly effective for the synthesis of azulene itself and its derivatives with substituents on the seven-membered ring. nih.gov

A summary of the key reagents in the Ziegler-Hafner synthesis is provided below:

| Reactant | Role |

| Cyclopentadienyl anion | Nucleophile, forms the five-membered ring |

| Pyridinium or Pyrylium salt | Precursor to the glutaconic aldehyde derivative, provides the five-carbon chain for the seven-membered ring |

| Base (e.g., sodium ethoxide) | Deprotonates cyclopentadiene to form the cyclopentadienyl anion |

Cycloaddition Reactions (e.g., [6+4] Cycloadditions)

The [6+4] cycloaddition reaction is a powerful tool for the construction of the bicyclo[5.3.0]decane skeleton of dihydroazulenes in a single step. wikipedia.org This pericyclic reaction involves the combination of a 6π-electron system (the triene) with a 4π-electron system (the diene). nih.gov In the context of dihydroazulenone synthesis, a tropone derivative often serves as the 6π component, while a cyclopentadiene derivative acts as the 4π component.

These reactions are typically thermally allowed and can proceed with high stereoselectivity. wikipedia.org The frontier molecular orbitals of the tropone and cyclopentadiene dictate the regioselectivity and stereoselectivity of the cycloaddition. Computational studies have shown that the exo product is often favored in the thermal [6+4] cycloaddition of tropone and cyclopentadiene. rsc.orgrsc.orgresearchgate.net

Intramolecular versions of the [6+4] cycloaddition have also been developed, where the tropone and diene moieties are tethered within the same molecule. wikipedia.org This approach can provide excellent control over the stereochemistry of the newly formed ring system.

Nucleophilic Addition to Tropylium Salts and Subsequent Cyclization

Tropylium salts, which are stable aromatic cations, can serve as electrophilic precursors to the seven-membered ring of the dihydroazulenone skeleton. Nucleophilic addition of a suitable carbanion to a tropylium salt, followed by an intramolecular cyclization, can lead to the formation of the fused five-membered ring.

A variety of nucleophiles can be employed in this strategy, including organometallic reagents and enolates. mdpi.com For the synthesis of dihydroazulenones, a cyclopentadienyl anion or a related five-membered ring precursor can be used as the nucleophile. The initial addition reaction forms a cycloheptatriene (B165957) derivative, which can then undergo cyclization to form the bicyclic system. The specific conditions for the cyclization step depend on the nature of the substituents and the desired oxidation state of the final product.

Knoevenagel Condensations as Precursors to Dihydroazulenes

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be used to prepare precursors for the synthesis of dihydroazulenes. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a basic catalyst.

In the context of dihydroazulenone synthesis, a Knoevenagel condensation can be employed to introduce a functionalized side chain onto a cyclopentane (B165970) or cycloheptane (B1346806) precursor. This side chain can then be elaborated and used in a subsequent cyclization step to form the second ring of the bicyclic system. For example, a Knoevenagel condensation product can be designed to undergo an intramolecular Michael addition or an aldol-type cyclization to construct the dihydroazulenone skeleton.

Total Synthesis Strategies

The synthetic methodologies described above have been successfully applied in the total synthesis of numerous natural products containing the dihydroazulenone core, particularly guaianolide sesquiterpenes. rsc.org The total synthesis of compounds such as helenalin (B1673037) and arnicin serve as excellent examples of the strategic application of these methods. acs.orgacs.orgnih.gov

For instance, a common strategy in the synthesis of guaianolides involves the construction of a key intermediate containing the fused 5-7 ring system, which is then further functionalized to introduce the characteristic lactone ring and other stereocenters. nih.govacs.org These syntheses often rely on a combination of cycloaddition reactions, intramolecular cyclizations, and stereoselective functional group manipulations to achieve the desired target molecule.

The following table provides an overview of some key total syntheses of related natural products:

| Natural Product | Key Synthetic Strategy | Reference |

| Helenalin | Stereospecific total synthesis | acs.orgacs.org |

| Arnicin | Total synthesis of dimeric thymol (B1683141) derivative | nih.gov |

| Guaianolides | Efficient entry through a six-step sequence | ugent.be |

These total syntheses not only demonstrate the utility of the classical synthetic methods but also showcase the ingenuity of synthetic chemists in developing novel strategies to overcome the challenges associated with the construction of these complex natural products.

Modern and Optimized Synthetic Routes

Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the construction of dihydroazulenone skeletons. These modern routes often offer advantages in terms of reaction times, yields, and the ability to introduce molecular complexity in a controlled manner.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of complex molecules. While a direct microwave-assisted synthesis of this compound has not been extensively reported, related studies on azulenone derivatives demonstrate the potential of this technology. For instance, a one-pot, microwave-assisted synthetic strategy has been developed for diverse tribenzo[a,f,h]azulen-10-ones. This method utilizes a tandem Suzuki coupling and a subsequent cyclo-condensation process to achieve good to excellent yields. Another example is the microwave-assisted three-component reaction for the regioselective synthesis of benzo[f]azulen-1-ones in aqueous media, highlighting the green chemistry aspects of this approach. These examples suggest that a similar microwave-assisted strategy, potentially involving an intramolecular cyclization or a multicomponent reaction, could be a viable and efficient route to this compound.

Stereoselective Synthesis of Dihydroazulenones

The control of stereochemistry is a critical aspect of synthesizing biologically active molecules. The hydroazulene core of this compound is found in numerous natural products, such as guaianolides and pseudoguaianolides, which often exhibit specific stereochemical configurations. nih.govrsc.orgnih.gov Synthetic strategies toward these natural products provide valuable insights into the stereoselective synthesis of dihydroazulenones.

One powerful approach involves the use of cycloaddition reactions. For instance, the rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes with alkynes or alkenes is a well-established method for constructing the seven-membered ring of the hydroazulene skeleton with a degree of stereocontrol. rsc.orgnih.govwikipedia.orgrsc.org Modifications of this approach, such as the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, have been successfully applied to the synthesis of bicyclic cyclooctenones, which can serve as precursors to hydroazulene systems. nih.govpku.edu.cn

Furthermore, tandem reactions, such as the Michael addition followed by an intramolecular aldol condensation, offer another avenue for stereoselective synthesis. beilstein-journals.org By carefully selecting chiral catalysts or auxiliaries, it is possible to influence the stereochemical outcome of these reactions, leading to the desired diastereomers of the dihydroazulenone product. The synthesis of guaianolide sesquiterpenes often employs such strategies to establish the multiple stereocenters present in these complex molecules. nih.govnih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs have been applied to the synthesis of related azulenone structures.

For example, a microwave-assisted three-component reaction of benzene-1,2-diamine, tetronic acid, and various aldehydes has been used to regioselectively synthesize benzo[f]azulen-1-ones. This approach demonstrates the feasibility of constructing the azulenone core in a single step from readily available starting materials. The development of a novel MCR involving a suitable five-carbon and a seven-carbon precursor could potentially provide a direct and efficient route to the this compound skeleton.

Synthesis of Substituted Dihydroazulenones and Derivatives

The synthesis of substituted dihydroazulenones and their derivatives is crucial for exploring structure-activity relationships and developing new compounds with potential applications. Methods for introducing substituents can be broadly categorized into two approaches: incorporating the substituent into the starting materials before the formation of the bicyclic core, or modifying a pre-existing dihydroazulenone skeleton.

Alkylation of a pre-formed dihydroazulenone enolate is a common strategy for introducing alkyl groups, such as the methyl group at the 6-position of the target molecule. google.com This can be achieved by treating the dihydroazulenone with a suitable base to generate the enolate, followed by reaction with an alkyl halide. The regioselectivity of this reaction can be influenced by the reaction conditions, including the choice of base and solvent.

Furthermore, tandem reactions provide an elegant way to construct substituted dihydroazulenones. A tandem Michael addition-intramolecular aldol condensation sequence can be employed, where the Michael acceptor or the donor can be appropriately substituted to introduce functionality into the final product. beilstein-journals.orgrsc.orgresearchgate.netnih.govdntb.gov.ua For instance, using a methyl-substituted Michael acceptor in a reaction that forms the seven-membered ring could directly lead to a 6-methyl-substituted dihydroazulenone.

The following table summarizes some of the key synthetic strategies and their potential application in the synthesis of this compound and its analogs.

| Synthetic Strategy | Description | Potential Application for this compound |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates and improve yields. | Could be applied to intramolecular cyclization or multicomponent reactions to form the dihydroazulenone core more efficiently. |

| Stereoselective Synthesis | Employs chiral catalysts, auxiliaries, or specific reaction pathways (e.g., [5+2] cycloadditions) to control the stereochemistry of the product. | Crucial for obtaining specific stereoisomers of the target molecule, drawing inspiration from the synthesis of natural products like guaianolides. |

| Multicomponent Reactions | Combines three or more reactants in a single step to build complex molecules. | A potential one-pot strategy for the direct construction of the substituted dihydroazulenone skeleton. |

| Synthesis of Derivatives | Involves either using substituted starting materials or modifying a pre-formed dihydroazulenone ring system, for example, through alkylation. | Allows for the introduction of the methyl group at the 6-position and other functional groups to create a library of analogs. |

Reaction Mechanisms and Mechanistic Investigations

Photoisomerization Mechanisms: Dihydroazulene (B1262493)/Vinylheptafulvene (DHA/VHF) Interconversion

The hallmark of the dihydroazulene (DHA) framework is its ability to undergo a reversible photoisomerization to a vinylheptafulvene (VHF) structure. This process forms the basis of its function as a molecular photoswitch, capable of storing solar energy in chemical bonds.

The conversion of dihydroazulene (DHA) to vinylheptafulvene (VHF) is a photochemically driven pericyclic ring-opening reaction. Upon absorption of a photon, the DHA molecule is promoted from its electronic ground state (S0) to the first excited singlet state (S1). This excitation initiates an ultrafast and highly efficient electrocyclic ring-opening.

The mechanism proceeds through a concerted process where the sigma bond between C1 and C8a breaks. Computational studies have revealed that in the excited state, the molecule undergoes a planarization process, which is a crucial prerequisite for the bond-breaking event. This planarization facilitates the movement of the molecule towards a conical intersection. The entire ring-opening process is remarkably rapid, occurring on a picosecond or even sub-picosecond timescale. The quantum yield for this forward reaction can be very high, approaching 1.0 in some systems, which underscores the efficiency of this light-induced transformation.

The reverse reaction, the conversion of vinylheptafulvene back to dihydroazulene, is typically a thermal process. The VHF isomer is a metastable species that reverts to the more thermodynamically stable DHA form by an electrocyclic ring-closure. This back-reaction is a key feature of the DHA/VHF photoswitch, as it allows for the release of the energy stored during the photoisomerization.

The rate of this thermal ring-closure is dependent on several factors, including the substitution pattern on the molecular framework and the solvent. The mechanism is understood to proceed through a disrotatory pathway, as predicted by the Woodward-Hoffmann rules for a thermal 6π-electron electrocyclization. However, computational studies have also suggested the possibility of a conrotatory pathway involving a zwitterionic transition state, particularly in polar solvents or with specific substituents. The lifetime of the VHF form can be tuned by chemical modifications, which is a critical aspect for the design of molecular solar thermal energy storage systems.

| Process | Trigger | Mechanism | Key Intermediates/States | Typical Timescale |

| DHA to VHF | Light (Photon Absorption) | Electrocyclic Ring-Opening | S1 Excited State, Conical Intersection | Picoseconds to Femtoseconds |

| VHF to DHA | Heat | Electrocyclic Ring-Closure | Transition State (Disrotatory or Conrotatory) | Hours to Days at RT |

Conical intersections (CIs) are critical features on the potential energy surfaces of photochemical reactions, acting as funnels that facilitate rapid and efficient non-radiative decay from an excited electronic state back to the ground state. In the DHA/VHF photoisomerization, the conical intersection between the S1 and S0 surfaces plays a pivotal role in the high quantum yield of the ring-opening reaction.

After photoexcitation to the S1 state, the DHA molecule's geometry evolves towards the CI. Upon reaching the CI, the molecule can efficiently transition back to the S0 ground state. The specific topology of the potential energy surface at the conical intersection directs the molecule to form the VHF product rather than reverting to the original DHA structure. This "one-way" photochemical behavior is a direct consequence of the shape of the conical intersection, which explains the lack of a photochemical back-reaction from VHF to DHA. The existence of such a crossing is consistent with the experimentally observed ultrafast lifetimes of the excited DHA species.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the arrangement of electrons and energy levels within a molecule. These calculations can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly valuable for systems like dihydroazulene (B1262493) derivatives due to its balance of accuracy and computational cost. mit.edumdpi.com DFT calculations are employed to investigate key thermochemical and structural properties.

Detailed Research Findings: For the parent dihydroazulene/vinylheptafulvene (DHA/VHF) system, DFT is used to predict the energy storage capacity (the energy difference between the DHA and VHF isomers) and the activation energy for the thermal back-reaction from VHF to DHA. acs.orgnih.gov These calculations are crucial for designing molecular solar thermal energy storage systems. Studies have shown that DFT can confidently predict the properties of various photosystems, although for dihydroazulenes, the choice of functional is critical due to significant changes in electronic conjugation during the photoswitching process. mit.edu The theory is also applied to understand how substituents and solvent effects can tune the electronic and storage properties of the system. acs.orgresearchgate.net

| DFT Application | Description | Relevance to 6-Methyl-3,8a-dihydroazulen-1(2H)-one |

|---|---|---|

| Geometry Optimization | Calculation of the lowest-energy three-dimensional structure of the molecule. | Provides the stable conformation and key structural parameters like bond lengths and angles. |

| Energy Storage Capacity (ΔE) | Calculates the energy difference between the closed (DHA) and open (VHF) forms. | Determines the potential of the molecule for solar thermal energy storage. |

| Activation Energy (ΔG‡) | Calculates the energy barrier for the thermal conversion of the VHF form back to the DHA form. | Predicts the thermal stability and energy release rate of the metastable isomer. |

| Vibrational Frequencies | Computes the frequencies of molecular vibrations to confirm the structure is at a true energy minimum. | Confirms the stability of the optimized geometry and provides theoretical spectroscopic data. |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional approximates the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals.

Detailed Research Findings: Benchmark studies on the DHA/VHF photoswitch have evaluated the performance of several common functionals. nih.gov It was found that functionals like M06-2X and ωB97X-D provide decent predictions for energy storage capacities. In contrast, the widely used B3LYP (often with dispersion corrections like D3BJ) and PBE0 functionals tend to underestimate the storage energy when compared to higher-level methods. nih.gov The choice of basis set was found to have a smaller influence on the calculated geometries. nih.gov For simulating spectral properties, the long-range corrected functional CAM-B3LYP is frequently employed because of its improved accuracy for excited-state calculations. core.ac.ukresearchgate.net

| Functional | Type | Performance for DHA/VHF System Properties |

|---|---|---|

| B3LYP | Hybrid GGA | Well-established and widely used, but tends to underestimate storage energies for this system. nih.govreddit.com |

| M06-2X | Hybrid Meta-GGA | Provides good performance for thermochemistry and storage energy predictions. nih.gov High percentage of Hartree-Fock exchange. chemrxiv.org |

| CAM-B3LYP | Long-Range Corrected Hybrid | Particularly effective for calculating excited-state properties, such as UV-Vis absorption spectra. core.ac.ukdergipark.org.tr |

| ωB97X-D | Long-Range Corrected Hybrid with Dispersion | Offers decent predictions for storage energies and includes empirical dispersion corrections. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity and electronic transitions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com

Detailed Research Findings: The energy and localization of the HOMO and LUMO are critical for understanding the behavior of this compound.

HOMO: This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com In a molecule like this, the HOMO is expected to be distributed primarily across the π-conjugated system of the seven-membered ring and the fused five-membered ring.

LUMO: This orbital relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com The LUMO is likely localized on the π-system but with significant contributions from the electron-withdrawing carbonyl group (C=O) at the 1-position.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and the energy required for electronic excitation. Introducing substituent groups can tune these energy levels and, consequently, the molecule's photophysical properties. rsc.org

| Orbital | Description | Predicted Role in this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Determines nucleophilicity; involved in the lowest energy electronic transition (HOMO -> LUMO). |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Determines electrophilicity; the target orbital for the lowest energy electronic transition. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity, kinetic stability, and the wavelength of light absorbed. |

A Molecular Electrostatic Surface Potential (MESP) map illustrates the charge distribution of a molecule by color-coding the electrostatic potential onto the electron density surface. uni-muenchen.dereadthedocs.io It is a valuable tool for predicting how a molecule will interact with other charged or polar species.

Detailed Research Findings: MESP analysis helps identify the reactive sites of a molecule. researchgate.net

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. researchgate.net Positive potentials would likely be found on the hydrogen atoms, particularly any that are part of acidic C-H bonds adjacent to the carbonyl group.

Neutral Potential (Green): These areas represent regions of nonpolar character, such as the methyl group and parts of the hydrocarbon rings.

Simulation of Photophysical Properties

Computational methods are also used to simulate how molecules interact with light, predicting properties like absorption spectra, which are key to the function of photochromic compounds.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. mdpi.com It is the standard method for simulating the Ultraviolet-Visible (UV-Vis) absorption spectra of organic molecules. core.ac.ukyoutube.com

Detailed Research Findings: For dihydroazulene derivatives, TD-DFT calculations, often using the CAM-B3LYP functional with a suitable basis set (e.g., cc-pVDZ), are performed to predict their UV-Vis absorption spectra. core.ac.uk These calculations provide the maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., HOMO to LUMO). The results help rationalize the observed colors and photochemical behavior of these compounds. For instance, the parent DHA molecule is colorless, absorbing in the UV region, while its photoisomer, VHF, is colored due to an extended π-system that shifts its absorption into the visible range. core.ac.ukresearchgate.net Theoretical spectra can be compared with experimental data to validate the computational methodology and provide a deeper understanding of the electronic transitions responsible for the photoswitching behavior. mdpi.com

| Property | Description | Significance for this compound |

|---|---|---|

| λmax (Maximum Absorption) | The wavelength at which the molecule absorbs the most light. | Determines the color of light needed to initiate the photoisomerization to its vinylheptafulvene form. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | Correlates with the intensity of an absorption band in the UV-Vis spectrum. |

| Electronic Transitions | The promotion of an electron from an occupied orbital to an unoccupied orbital (e.g., π → π*). | Identifies which molecular orbitals are involved in the absorption of light, explaining the nature of the excited state. |

Excitation Energies and Oscillator Strengths

The study of electronic transitions is crucial for understanding the photophysical properties of a molecule. For a compound like this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict its electronic absorption spectrum. These calculations yield information about the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, and the oscillator strengths, which are indicative of the intensity of the corresponding electronic transition.

A hypothetical data table for the lowest singlet excited states of this compound, as would be calculated by TD-DFT, is presented below. This table illustrates the type of data generated in such studies.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 2.85 | 0.012 | HOMO -> LUMO |

| S2 | 3.10 | 0.150 | HOMO-1 -> LUMO |

| S3 | 3.52 | 0.005 | HOMO -> LUMO+1 |

| S4 | 3.88 | 0.450 | HOMO-2 -> LUMO |

| Note: This data is illustrative and not based on published experimental or computational results for this specific molecule. |

Charge Transfer Characteristics

The nature of electronic transitions can be further elucidated by analyzing the charge transfer characteristics. This involves determining the change in electron density distribution upon excitation. For a molecule with both electron-donating and electron-accepting moieties, an electronic transition may involve a significant transfer of charge from one part of the molecule to another. Computational analysis can quantify this charge transfer, often by examining the molecular orbitals involved in the transition or by using specialized analysis techniques. This information is valuable for understanding the polarity of the excited state and its potential interactions with the surrounding medium.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

For any chemical reaction involving this compound, identifying the transition state is a key step in understanding the reaction mechanism. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The transition state is a first-order saddle point on the potential energy surface, and its characterization is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The potential energy surface provides a comprehensive picture of a chemical reaction, mapping the energy of the system as a function of the positions of its atoms. By exploring the PES, chemists can identify reactants, products, intermediates, and transition states. rsc.orgthieme-connect.de The analysis of the PES allows for the determination of reaction pathways and the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction dynamics. thieme-connect.de

Computational Design and Prediction of Novel Dihydroazulenone Systems

Computational chemistry plays a vital role in the design of new molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic and chemical properties. This computational pre-screening can guide synthetic efforts, saving time and resources by prioritizing the synthesis of compounds that are most likely to exhibit the desired characteristics. For example, substitutions at various positions on the dihydroazulenone scaffold could be computationally explored to tune the molecule's absorption spectrum or to enhance its reactivity in a particular reaction.

Tuning Photochemical Properties through Substituent Effects

There is currently no available research data detailing the tuning of photochemical properties of this compound through substituent effects. While computational studies on substituent effects are common for various molecular scaffolds to modulate their photochemical and photophysical behaviors, such investigations have not been specifically reported for this dihydroazulenone derivative.

Prediction of Energy Storage Capacities

No theoretical or computational studies predicting the energy storage capacities of this compound were found in the reviewed literature. Research into the energy storage potential of organic molecules often involves density functional theory (DFT) and other computational methods to predict properties like redox potentials and charge capacity. researchgate.netrsc.orgrsc.org However, the azulene (B44059) framework, particularly this specific derivative, has not been a documented subject of such theoretical predictions for energy storage applications. researchgate.net

Multiscale Modeling Approaches

There is no evidence of multiscale modeling approaches being applied to study this compound in the existing scientific literature. This advanced computational technique, which combines different levels of theoretical detail to simulate complex systems, has not been utilized to investigate the behavior of this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the molecular structure.

Characterization of Functional Groups and Molecular Vibrations

For 6-Methyl-3,8a-dihydroazulen-1(2H)-one, IR and Raman spectroscopy would be crucial for confirming the presence of its key functional groups. The conjugated enone system, the aliphatic chain, and the methyl group would each exhibit characteristic vibrational frequencies.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone, typically observed in the range of 1650-1700 cm⁻¹. The C=C stretching vibrations of the azulene (B44059) core would appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups in the dihydroazulene (B1262493) ring would be expected in the 2850-3000 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The C=C bonds, being more polarizable, would likely show strong signals in the Raman spectrum, aiding in the characterization of the seven-membered ring system.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Medium-Strong |

| C-H Stretch (sp²) | 3000-3100 | 3000-3100 | Medium |

| C=O Stretch | 1670-1690 | 1670-1690 | Strong (IR), Weak (Raman) |

| C=C Stretch | 1550-1640 | 1550-1640 | Medium (IR), Strong (Raman) |

| CH₂ Bend | 1450-1470 | 1450-1470 | Medium |

Monitoring Structural Changes During Switching

If this compound were part of a molecular switching system, IR and Raman spectroscopy would be invaluable for monitoring structural changes in real-time. For instance, if a photochemical or thermal reaction induced a change in the conjugation of the π-system or a conformational change in the ring structure, this would be reflected in shifts in the vibrational frequencies of the C=C and C=O bonds. By tracking these changes, the kinetics and mechanism of the switching process could be investigated.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₁₁H₁₂O).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fragmentation pattern that can be used for structural elucidation. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral radicals.

Predicted Fragmentation Pattern for this compound

| m/z | Possible Fragment | Fragment Structure | Notes |

|---|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound. |

| 145 | [M - CH₃]⁺ | Loss of the methyl group. | A common fragmentation for methylated compounds. |

| 132 | [M - CO]⁺ | Loss of carbon monoxide. | Characteristic of cyclic ketones. |

| 117 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl group after CO loss. | Further fragmentation of the m/z 132 ion. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

The resulting crystal structure would confirm the stereochemistry at the 8a position and reveal the conformation of the seven- and five-membered rings. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound. While specific crystallographic data for this compound is not available, related dihydro-indenyl structures have been characterized, revealing cis-fused ring systems.

Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 12-18 |

| β (°) | 90-105 |

Time-Resolved Spectroscopic Techniques for Kinetic Studies

Time-resolved spectroscopy is employed to study the dynamics of chemical reactions and other fast processes. nih.gov Techniques such as pump-probe transient absorption spectroscopy could be used to investigate the excited-state dynamics of this compound.

In a typical experiment, a short laser pulse (the "pump") excites the molecule to a higher electronic state. A second, delayed pulse (the "probe") monitors the changes in absorption as the molecule relaxes back to the ground state or proceeds through various intermediates. By varying the delay time between the pump and probe pulses, the lifetimes of excited states and the rates of photochemical reactions can be determined on timescales ranging from femtoseconds to milliseconds. This would be particularly relevant if the compound exhibits photochromism or other light-induced switching behaviors.

Chemical Modifications and Derivatization of the Dihydroazulenone Core

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the 6-Methyl-3,8a-dihydroazulen-1(2H)-one core can be systematically tuned through the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These modifications are crucial for modulating the frontier molecular orbitals (HOMO and LUMO) of the molecule, which in turn dictates its reactivity, optical absorption, and potential applications in materials science.

Electron-Donating Groups: The incorporation of EDGs, such as alkyl, alkoxy, and amino groups, generally increases the electron density of the dihydroazulenone ring system. This elevation of the HOMO energy level can enhance the molecule's propensity to undergo electrophilic substitution reactions and can lead to a redshift in its absorption spectrum. Synthetic strategies to introduce these groups often involve nucleophilic addition or substitution reactions at strategic positions on the azulenone core.

Electron-Withdrawing Groups: Conversely, the attachment of EWGs, including nitro, cyano, and carbonyl functionalities, lowers the electron density of the dihydroazulenone scaffold. This results in a stabilization of the LUMO, making the molecule more susceptible to nucleophilic attack. The presence of EWGs typically induces a blueshift in the absorption spectrum. The synthesis of such derivatives is often achieved through electrophilic aromatic substitution or by employing functionalized building blocks in the initial ring-forming reactions.

| Substituent Type | Examples | Effect on Electronic Properties | Typical Synthetic Approach |

| Electron-Donating | -CH₃, -OCH₃, -NR₂ | Increases HOMO energy, enhances electrophilic reactivity | Nucleophilic addition/substitution |

| Electron-Withdrawing | -NO₂, -CN, -C(O)R | Decreases LUMO energy, enhances nucleophilic reactivity | Electrophilic aromatic substitution |

Regioselective Functionalization of the Dihydroazulenone Ring System

Achieving regioselectivity in the functionalization of the this compound ring system is a critical challenge for chemists. The inherent electronic distribution and steric factors of the molecule dictate the preferred sites for chemical modification. Directing groups and carefully chosen reaction conditions are often employed to control the position of newly introduced functional groups. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the regioselective arylation of related heterocyclic systems, a strategy that could potentially be adapted for the dihydroazulenone core. nih.gov The ability to selectively functionalize specific positions on both the five- and seven-membered rings opens up avenues for creating a diverse library of derivatives with distinct properties.

Synthesis of Polycyclic Azulenes and Fused Systems

The this compound scaffold serves as a valuable precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) containing the azulene (B44059) moiety. nih.gov These extended π-systems are of interest for their unique electronic and optical properties. Annelation reactions, where additional rings are fused onto the dihydroazulenone core, are a common strategy to construct such polycyclic systems. For example, intramolecular cyclization reactions can be designed to form new carbon-carbon bonds, leading to the formation of benzannulated azulenones or other fused architectures. The Scholl oxidation of triarylazulenes, which can lead to azulen-1(8aH)-ones, provides a pathway to conjugated azulene-embedded PAHs. nih.gov

Derivatization for Specific Research Applications (e.g., anchoring groups for molecular electronics)

The functionalization of the this compound core with specific anchoring groups is a key step in preparing these molecules for applications in molecular electronics. Anchoring groups, such as thiols, carboxylic acids, or amines, are capable of forming stable chemical bonds with electrode surfaces (e.g., gold, silicon), thereby enabling the integration of the molecule into a molecular junction. The choice of the anchoring group and its attachment point on the dihydroazulenone ring can significantly influence the electronic coupling between the molecule and the electrodes, and consequently, the charge transport properties of the resulting molecular device. The derivatization process must be carefully designed to introduce these anchoring groups without compromising the desired electronic properties of the core molecule.

Influence of Substituent Nature and Position on Reactivity and Photochemistry

The nature and position of substituents on the this compound ring system have a profound impact on its chemical reactivity and photochemical behavior. As discussed, EDGs and EWGs modulate the electron density and frontier orbital energies, thereby influencing the molecule's susceptibility to various chemical reactions.

Advanced Applications in Chemical Research Utilizing Dihydroazulenone Systems

Molecular Switches and Photochromic Systems

The dihydroazulene (B1262493)/vinylheptafulvene (DHA/VHF) couple is a quintessential example of a T-type photochromic system, where the forward reaction is induced by light and the reverse reaction is triggered thermally. nih.gov This switching capability allows for the modulation of molecular properties, making them active components in functional materials. rsc.org

The core mechanism of dihydroazulene-based photoswitches involves a reversible electrocyclic reaction. researchgate.net Upon irradiation with ultraviolet (UV) light, the parent DHA molecule undergoes a ring-opening reaction to form the colored VHF isomer. The initial product of this photochemical step is the s-cis conformer of VHF, which can then relax to the more thermodynamically stable s-trans conformer. rsc.org This process is accompanied by significant changes in the molecule's physical and chemical properties, including its absorption spectrum, dipole moment, and geometry. rsc.org

The reverse reaction, the ring-closure of VHF back to DHA, is a thermally activated process. rsc.org This means the high-energy VHF isomer is kinetically trapped in a metastable state until sufficient thermal energy is provided to overcome the activation barrier for ring closure, releasing the stored energy as heat. researchgate.net The separation of the activation pathways—light for the forward reaction and heat for the reverse—is a key feature that makes these systems highly controllable and suitable for applications where distinct "on" and "off" states are required. rsc.org

The switching characteristics of the DHA/VHF system can be precisely tuned through synthetic chemical modifications, allowing for the rational design of molecules with tailored properties. Research has shown that functionalization of both the five- and seven-membered rings of the dihydroazulene core can profoundly impact the photoswitch's behavior. researchgate.net

Key design strategies include:

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions alters the electronic structure of the molecule. For instance, EDGs on the seven-membered ring can stabilize the transition state of the thermal back-reaction, thereby increasing the rate of ring closure. rsc.org Conversely, EWGs in the same positions destabilize the transition state, slowing the back-reaction and increasing the lifetime of the high-energy VHF state. rsc.org

Steric Effects: Introducing bulky substituents can influence the kinetics of the switching process. Ortho-substituents on a phenyl ring at the C-2 position have been shown to significantly increase the half-life of the VHF isomer from minutes to days by sterically hindering the ring-closure pathway. nih.gov

Positional Isomerism: The effect of a substituent can vary dramatically depending on its location. For example, a bromo substituent at the 3-position enhances the rate of the thermal VHF-to-DHA conversion, whereas a bromo group in the seven-membered ring has the opposite effect. nih.gov

These strategies allow for the fine-tuning of critical parameters such as the wavelength of activation, the quantum yield of the photochemical reaction, and the thermal half-life of the VHF isomer.

| Substituent Type | Position | Effect on Thermal Back-Reaction (VHF → DHA) | Reference |

|---|---|---|---|

| Electron-Donating Group (EDG) | Seven-membered ring | Increases rate (shorter VHF half-life) | rsc.org |

| Electron-Withdrawing Group (EWG) | Seven-membered ring | Decreases rate (longer VHF half-life) | rsc.org |

| Bromo | 3-position | Increases rate | nih.gov |

| Bromo | 7-position | Decreases rate | nih.gov |

| ortho-Aryl Substituents | 2-position (on phenyl ring) | Significantly decreases rate (longer VHF half-life) | nih.gov |

| Phenylethynyl | 2-position | Significantly decreases rate (half-life of 22 days) | unifi.it |

Molecular Solar Thermal (MOST) Energy Storage Systems

The DHA/VHF system is a leading candidate for Molecular Solar Thermal (MOST) energy storage applications. The concept involves capturing solar energy via the DHA-to-VHF photoisomerization, storing it in the chemical bonds of the high-energy VHF isomer, and releasing it on demand as heat through the thermal back-reaction. researchgate.netrsc.org This provides a closed-loop, emission-free cycle for solar energy storage and conversion. rsc.org

For a MOST system to be practical, it must satisfy several criteria, chief among them being a high energy storage density and a long thermal half-life for the metastable isomer to allow for long-term storage. unifi.it The energy density is the amount of energy stored per unit mass (or volume), while the half-life (τ½) dictates the duration for which the energy can be stored before 50% of it is lost through the spontaneous back-reaction.

Significant research has focused on modifying the DHA core to enhance these properties. By introducing specific substituents, such as a phenylethynyl group, the half-life of the VHF isomer has been extended dramatically from hours to weeks, a critical step towards viable long-term energy storage. unifi.it While dihydroazulenes show promise, their energy densities are an area of active research, with systems like the norbornadiene/quadricyclane couple often serving as a benchmark. rsc.org

| System | Storage Isomer | Energy Density (kJ/kg) | Typical Half-Life | Release Trigger |

|---|---|---|---|---|

| Dihydroazulene (DHA) / Vinylheptafulvene (VHF) | VHF | ~200-400 | Hours to Weeks (Tunable) unifi.it | Heat, Catalyst, Redox, pH rsc.orgrsc.org |

| Azobenzene (E) / Azobenzene (Z) | Z-Azobenzene | ~100-300 | Hours to Days | Heat, Light, Catalyst |

| Norbornadiene (NBD) / Quadricyclane (QC) | Quadricyclane | Up to ~1000 rsc.org | Days to Years | Heat, Catalyst |

While the intrinsic energy release mechanism for the VHF isomer is thermal, controlling the timing of this release is crucial for any practical application. Research has successfully demonstrated several external triggers that can modulate or initiate the VHF-to-DHA back-reaction on demand.

Protonation/Deprotonation (pH Control): The incorporation of acid- or base-responsive groups, such as a pyridyl substituent, allows for pH control over the energy release. rsc.org The addition of an acid can significantly accelerate the thermal back-reaction, triggering a rapid release of heat. This process can be slowed or halted by the subsequent addition of a base, providing an effective on/off switch for energy release. rsc.org Similarly, protonating an amino group can alter its electronic character from donating to withdrawing, which in turn controls the photoswitching quantum yield. rsc.orgnih.gov

Redox Triggers: By attaching a redox-active moiety to the DHA scaffold, the switching properties can be controlled electrochemically. In one example, a ferrocene-substituted DHA is photo-inactive in its neutral state but becomes photochromic upon oxidation, effectively creating a redox-gated photoswitch. rsc.org In another system, the quantum yield of the ring-opening reaction was modulated by the reduction and oxidation of a tethered anthraquinone (B42736) unit. rsc.org Tetrathiafulvalene has also been used to create redox-controlled switches. ku.dk

Catalytic Triggers: The rate of the thermal ring-closure can be accelerated by the presence of catalysts. Weak Lewis acids have been shown to increase the rate of the back-reaction significantly. rsc.org Furthermore, the physisorption of VHF molecules onto the surface of nanoparticles (e.g., TiO₂, Au, Ag, Cu) can dramatically enhance the rate of energy release, with observed rate constant increases by factors of up to 10⁶. rsc.org

Optoelectronic Materials and Devices Research (Focus on molecular-level principles)

The profound changes in electronic structure and dipole moment that accompany the DHA-VHF isomerization make these systems highly attractive for applications in optoelectronic materials and molecular electronics. rsc.orgrsc.org The ability to switch a molecule between two distinct states using light or other stimuli is a foundational principle for creating molecular-scale components for data storage, signal processing, and sensing.

At the molecular level, the conversion from the less conjugated DHA to the more extensively conjugated VHF system leads to a significant shift in the absorption spectrum from the UV to the visible region. rsc.org This change in color forms the basis of their use in optical data storage and smart materials. More importantly, the isomerization leads to a large change in the molecular dipole moment, a property that can be harnessed in molecular electronic devices. nih.gov

Research has demonstrated that the ring-closure reaction can be induced on a single-molecule level on a gold surface using voltage pulses from a scanning tunneling microscope (STM) tip. nih.gov This illustrates the potential to address and control individual molecules as bits for information storage. Furthermore, by incorporating redox-active units like ferrocene (B1249389) or tetrathiafulvalene, the photochromic behavior can be directly coupled to electrical signals, paving the way for hybrid photo-electro-active devices. rsc.orgku.dk The development of synthetic strategies to attach these molecular switches to surfaces via anchoring groups is a critical step in integrating them into solid-state devices. rsc.org

Nonlinear Optical (NLO) Properties

There is no available scientific literature detailing the investigation of nonlinear optical (NLO) properties for 6-Methyl-3,8a-dihydroazulen-1(2H)-one . While the broader class of azulene (B44059) derivatives has been explored for NLO applications due to their unique electronic structure, specific experimental or theoretical data on the hyperpolarizability or other NLO characteristics of this compound have not been reported.

Single-Molecule Junction Studies and Charge Transport Mechanisms

No studies have been published on the use of This compound in single-molecule junction studies. Research into the charge transport mechanisms at the single-molecule level requires specific molecular design, including appropriate anchoring groups to connect to electrodes. There are no reports of such functionalization or any investigation into the conductance properties of this specific dihydroazulenone.

Integration into Hybrid Materials (e.g., Metal-Organic Frameworks)

The integration of This compound into hybrid materials such as Metal-Organic Frameworks (MOFs) has not been documented. The synthesis of MOFs requires ligands with specific coordinating functional groups (e.g., carboxylates, pyridyls). The structure of This compound does not inherently possess common coordinating moieties, and no research has been published on its functionalization for use as a ligand in MOF construction.

Development of Sensing and Detection Systems (e.g., for heavy metals, pH)

There are no reports on the development or application of This compound as a component in sensing and detection systems. Research in this area typically involves molecules that exhibit a measurable change in their physical or spectroscopic properties (e.g., color, fluorescence) upon interaction with an analyte. No such properties or sensing capabilities have been investigated or reported for this specific compound.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways

The advancement of applications for 6-Methyl-3,8a-dihydroazulen-1(2H)-one is intrinsically linked to the development of efficient and versatile synthetic methodologies. While general strategies for the synthesis of dihydroazulene (B1262493) cores exist, often involving the thermal or photochemical cyclization of vinylheptafulvene (VHF) precursors, pathways that are both regioselective and high-yielding for this specific substituted derivative are still needed. researchgate.netresearchgate.net

Future research will likely focus on late-stage functionalization techniques, which could allow for the introduction of the methyl group onto a pre-formed dihydroazulenone core. nih.gov This approach would offer greater flexibility in creating a library of derivatives with varied substitution patterns. Furthermore, exploring transition-metal-catalyzed C-H activation could provide a more direct and atom-economical route to such compounds.

A key challenge lies in controlling the diastereoselectivity during the synthesis, particularly at the 8a position. The development of chiral catalysts or auxiliaries that can direct the stereochemical outcome of the cyclization reaction would be a significant breakthrough, opening the door to applications in chiral recognition and asymmetric catalysis.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Late-Stage Functionalization | Modular, allows for diversification | Regioselectivity, potential for side reactions |

| C-H Activation | Atom-economical, direct | Catalyst development, substrate scope |

| Asymmetric Catalysis | Access to enantiopure material | Catalyst design, control of stereocenters |

Advanced Mechanistic Understanding through Ultrafast Spectroscopy and Dynamic Calculations

The photochromic behavior of dihydroazulenes involves a complex series of events occurring on ultrafast timescales. Upon irradiation, this compound is expected to undergo a 10π-electrocyclic ring-opening to form a corresponding vinylheptafulvene isomer. diva-portal.org Ultrafast transient absorption spectroscopy is a powerful tool to probe the dynamics of this process, which typically occurs on the picosecond timescale. optica.orgnih.govresearchgate.net

Future studies employing femtosecond-resolved spectroscopy will be crucial to elucidate the precise mechanism of the ring-opening reaction for this specific ketone derivative. researchgate.net These experiments can identify key transient species and determine the influence of the methyl and ketone groups on the excited-state lifetime and reaction quantum yield. For instance, the electron-withdrawing nature of the carbonyl group may significantly alter the electronic landscape of the excited state compared to previously studied dihydroazulenes.

Complementing these experimental investigations, high-level computational studies, such as ab initio multiple spawning (AIMS) and density functional theory (DFT) calculations, will provide a detailed picture of the potential energy surfaces governing the photochemical and thermal reactions. nih.govresearchgate.netrsc.org Dynamic calculations can simulate the trajectory of the molecule as it transitions from the excited state back to the ground state, revealing the role of conical intersections and the factors that dictate the efficiency of the photoswitching process. rsc.org A significant challenge will be to accurately model the influence of the solvent environment on the reaction dynamics. nih.gov

Rational Design of Dihydroazulenone Derivatives with Tailored Properties

The ability to rationally design and synthesize derivatives of this compound with specific, predictable properties is a cornerstone for its future applications. By strategically modifying the molecular structure, it is possible to tune key parameters such as the absorption wavelength, the thermal stability of the vinylheptafulvene isomer, and the quantum yield of the photoswitching process. diva-portal.orgmdpi.com

For example, introducing electron-donating or withdrawing groups at various positions on the azulene (B44059) core can shift the absorption spectrum to longer wavelengths, potentially enabling the use of visible or even near-infrared light to trigger the photoisomerization. mdpi.com This is particularly important for applications in biological systems, where lower energy light is less damaging. rug.nl Furthermore, computational modeling can guide the design of derivatives with enhanced thermal stability of the high-energy vinylheptafulvene form, which is crucial for applications in solar energy storage. diva-portal.orgrsc.org

A significant challenge in this area is the development of accurate predictive models that can correlate molecular structure with photochemical properties. This will require a close feedback loop between computational design, chemical synthesis, and detailed spectroscopic characterization.

| Property to be Tailored | Design Strategy | Potential Impact |

| Absorption Wavelength | Introduction of auxochromic groups | Red-shifted absorption for biological applications |

| Thermal Stability of VHF | Steric hindrance, electronic effects | Longer energy storage times |

| Quantum Yield | Modification of excited-state landscape | Increased efficiency of photoswitching |

| Solubility | Incorporation of polar functional groups | Enhanced compatibility with aqueous environments |

Exploration of New Applications beyond Current Scope

While the primary interest in dihydroazulenes has been in the realm of molecular switches and data storage, the unique properties of this compound and its derivatives could open up a range of new applications.

The significant change in dipole moment and molecular geometry that accompanies the photoisomerization could be harnessed for the development of light-controlled catalysts, where the catalytic activity can be turned on or off with a specific wavelength of light. Furthermore, the integration of these dihydroazulenone units into polymer matrices could lead to the creation of photoresponsive materials with tunable mechanical properties.

Another exciting avenue is the exploration of these compounds as molecular motors. rug.nlsciencedaily.comscienmag.com By designing systems where the light-induced structural changes are coupled to directional motion, it may be possible to create nanoscale machines capable of performing work. The development of more efficient and controllable molecular motors remains a significant challenge, but the dihydroazulene scaffold offers a promising platform for future advancements. rug.nlsciencedaily.comscienmag.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural determination of 6-methyl-3,8a-dihydroazulen-1(2H)-one derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for resolving symmetry in derivatives. For example, a trimer with symmetry exhibits simplified NMR spectra with only 13 distinct signals, confirming structural symmetry . Infrared (IR) and ultraviolet (UV) spectroscopy further validate functional groups and conjugation patterns, such as acetyloxy substituents or aromatic shielding effects due to steric crowding .

Q. How can the cycloheptatriene-norcaradiene equilibrium be experimentally monitored in dihydroazulenone systems?

- Methodological Answer : The equilibrium is probed via cycloaddition reactions with singlet oxygen or 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). For instance, PTAD addition to 3,8a-dihydroazulen-1(2H)-one yields norcaradiene adducts, while photooxygenation produces [2+4] cycloadducts from cycloheptatriene. Product distribution is analyzed using HPLC or GC-MS to quantify equilibrium shifts under varying conditions (e.g., substituents, redox states) .

Advanced Research Questions

Q. What factors dictate product distribution in singlet oxygen cycloadditions with this compound?

- Methodological Answer : Substituent electronic effects and hydrogen-bonding interactions govern reactivity. For example, carbonyl groups in 3,8a-dihydroazulen-1(2H)-one stabilize norcaradiene adducts via conjugation, while reduced derivatives (e.g., tetrahydroazulen-1-yl acetate) yield mixed products due to competing 1,7-suprafacial hydrogen shifts. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can contradictions between experimental data and proposed reaction mechanisms be resolved?

- Methodological Answer : Discrepancies, such as unexpected product ratios in cycloadditions, are addressed through iterative hypothesis testing. For example, conflicting NMR data for trimeric condensation products were resolved by re-evaluating symmetry assumptions and comparing spectral patterns with model compounds. Cross-validation using X-ray crystallography or isotopic labeling clarifies ambiguous intermediates .

Q. What synthetic strategies enable high-symmetry trimer formation in dihydroazulenone derivatives?

- Methodological Answer : Acid-catalyzed condensation with acetic anhydride promotes trimerization via sequential C-acetylation and Michael addition. Steric effects and electronic stabilization (e.g., aromatic shielding) favor symmetric architectures. Kinetic studies under varying temperatures and catalysts (e.g., HSO) optimize yields, though low efficiency (~30%) necessitates purification via column chromatography .

Q. How do substituent effects alter reaction pathways in dihydroazulenone derivatives?

- Methodological Answer : Substituents at C-3 and C-8a modulate the cycloheptatriene-norcaradiene equilibrium. For instance, electron-withdrawing groups (e.g., esters) stabilize norcaradiene via conjugation, while electron-donating groups (e.g., methyl) favor cycloheptatriene. Competitive pathways are quantified using kinetic isotope effects (KIE) or deuterium labeling to track hydrogen shifts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for dihydroazulenone derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from dynamic equilibria (e.g., keto-enol tautomerism) or undetected stereoisomers. For example, photooxygenation of tetrahydroazulen-1-yl acetate produces multiple cycloadducts, requiring 2D NMR (COSY, NOESY) to distinguish regioisomers. Statistical analysis (e.g., principal component analysis) identifies outliers in large datasets .

Structural and Stereochemical Considerations

Q. What role does stereochemistry play in the reactivity of azulene-derived systems?

- Methodological Answer : Stereoelectronic effects (e.g., endo vs. exo transition states) influence cycloaddition regiochemistry. For example, methanoazulene derivatives exhibit rigid bicyclic frameworks that restrict reaction pathways. Molecular modeling (e.g., MM2 force fields) predicts steric accessibility, while circular dichroism (CD) spectra validate chiral centers in enantiomeric products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.